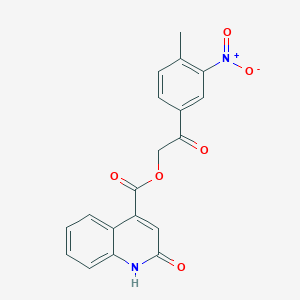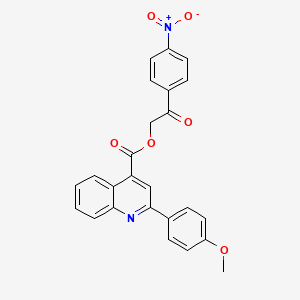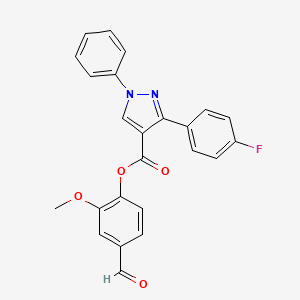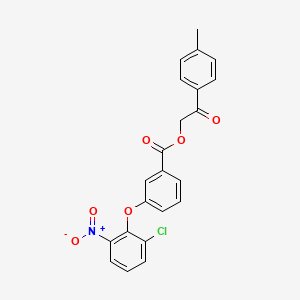
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
説明
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate, also known as NMQL, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NMQL is a yellow powder that is soluble in organic solvents and has a molecular weight of 452.45 g/mol.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzyme activity, DNA intercalation, and generation of reactive oxygen species. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to intercalate into DNA, which can lead to DNA damage and cell death. Additionally, this compound has been shown to generate reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia cells. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate in lab experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available reagents and can be purified using standard techniques such as recrystallization or column chromatography.
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its application in biological studies. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the research and development of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and bioactivity. Another direction is the investigation of the mechanism of action of this compound and its derivatives to better understand their biological activities. Additionally, the development of new applications for this compound in fields such as material science and photophysics is an area of active research.
科学的研究の応用
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and photophysics. In medicinal chemistry, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a building block for the synthesis of novel organic materials such as dendrimers and polymers.
In photophysics, this compound has been studied for its photophysical properties such as fluorescence emission, photostability, and singlet oxygen generation. It has been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent to generate reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O6/c1-32-19-11-9-16(10-12-19)23-14-21(20-7-2-3-8-22(20)26-23)25(29)33-15-24(28)17-5-4-6-18(13-17)27(30)31/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRHYVOTERBSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3675184.png)


![4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3675203.png)

![5-hydroxy-2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675213.png)
![5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid](/img/structure/B3675217.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-N-1-naphthylbenzamide](/img/structure/B3675226.png)
![2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3675227.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B3675231.png)
![4-(difluoromethoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3675234.png)

